LDN-192960 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

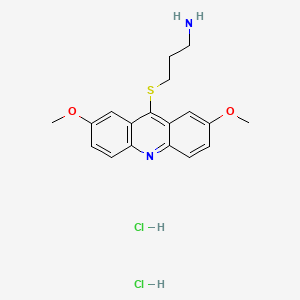

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHCUCJBABESJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-192960 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent, cell-permeable small molecule inhibitor with a well-defined dual mechanism of action, primarily targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Its ability to selectively inhibit these kinases makes it a valuable chemical probe for studying fundamental cellular processes such as cell cycle progression, proteasome activity, and protein synthesis. This document provides a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action

LDN-192960 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[1] Its primary targets are Haspin and DYRK2, two serine/threonine kinases involved in distinct but critical cellular functions.

-

Inhibition of Haspin Kinase: Haspin is a unique protein kinase essential for the proper alignment of chromosomes during mitosis. Its sole known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key part of the "histone code" that recruits the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation. By inhibiting Haspin, LDN-192960 prevents H3T3 phosphorylation, leading to mitotic defects.[2][3][4]

-

Inhibition of DYRK2: The DYRK family of kinases is involved in a wide range of cellular processes. DYRK2, a class II DYRK, plays significant roles in cell cycle regulation, proteasome function, and signal transduction.[5] LDN-192960 inhibits DYRK2, thereby modulating its downstream targets. Notably, DYRK2 is known to phosphorylate the Rpt3 subunit of the 26S proteasome, which enhances its activity.[5][6] Inhibition of DYRK2 by LDN-192960 can therefore impede proteasome function, a mechanism that is particularly relevant in cancers that are highly dependent on proteasome activity, such as multiple myeloma and triple-negative breast cancer.[5][6] Furthermore, recent studies have identified additional DYRK2 substrates, including 4E-BP1 and STIM1, suggesting that LDN-192960 can also influence protein translation and store-operated calcium entry.[6]

Quantitative Data: Inhibitory Profile

The inhibitory activity of LDN-192960 has been quantified against a panel of kinases, demonstrating high potency for Haspin and DYRK2 with moderate selectivity against other kinases.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| Haspin | 10 | [2][7][8][9] |

| DYRK2 | 48 | [2][7][8][9] |

| DYRK3 | 19 | [2][3] |

| DYRK1A | 100 | [2][3] |

| CLK1 | 210 | [2][3] |

Note: Other reported IC₅₀ values for DYRK2 include 13 nM and 53 nM under different assay conditions.[1][6]

Table 2: Cellular Activity (EC₅₀)

| Assay Description | Cell Line | EC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Reduction of p-Thr3H3 levels in cells overexpressing Haspin | HeLa | 1.17 | [2][3][4] |

| Reduction of p-Thr3H3 levels in synchronized mitotic cells | HeLa | 0.02 |[3][4] |

Signaling Pathways and Visualizations

The inhibitory action of LDN-192960 disrupts specific signaling cascades critical for cellular function. The following diagrams illustrate these pathways.

Caption: Haspin kinase pathway inhibition by LDN-192960.

Caption: DYRK2-mediated proteasome activation inhibited by LDN-192960.

Experimental Protocols

The characterization of LDN-192960 involves specific biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

This protocol is adapted from methodologies used to determine the IC₅₀ of inhibitors against Haspin kinase.[7]

Objective: To quantify the potency of LDN-192960 in inhibiting Haspin kinase activity in a cell-free system.

Materials:

-

Recombinant MBP-Haspin kinase

-

Biotinylated Histone H3 (1-21) peptide substrate

-

This compound (serial dilutions)

-

ATP (Adenosine triphosphate)

-

Kinase Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35

-

Stop Solution: 50 mM EDTA in kinase buffer

-

Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-Allophycocyanin (APC) conjugate

-

384-well white assay plates

Procedure:

-

Compound Plating: Add 2 µL of serially diluted LDN-192960 solutions in DMSO to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme and Substrate Addition: Prepare a mix of MBP-Haspin (to a final concentration of 0.05 nM) and biotinylated H3 peptide (to a final concentration of 0.1 µM) in kinase buffer. Add 3 µL of this mix to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (to a final concentration of 200 µM) to each well.

-

Incubation: Incubate the plate for 10 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well.

-

Detection: Add 10 µL of detection mix containing Europium-labeled anti-H3T3ph antibody (final concentration 2 nM) and Streptavidin-APC (final concentration 40 nM).

-

Final Incubation: Incubate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro TR-FRET kinase assay.

This protocol describes the measurement of Histone H3 (Thr3) phosphorylation in cells to determine the cellular potency (EC₅₀) of LDN-192960.[3][4]

Objective: To assess the ability of LDN-192960 to inhibit Haspin in a cellular context.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

Synchronizing agents: Nocodazole and MG132

-

Lysis buffer

-

Antibodies: Primary antibody against phospho-Histone H3 (Thr3), appropriate secondary antibody

-

Detection method: Western blotting or high-content imaging system

Procedure:

-

Cell Culture: Plate HeLa cells at an appropriate density and allow them to adhere overnight.

-

Cell Synchronization: To enrich for mitotic cells, treat the culture with nocodazole (to arrest cells in G2/M phase) and MG132 (a proteasome inhibitor to prevent mitotic exit).

-

Inhibitor Treatment: Add serial dilutions of LDN-192960 to the synchronized cells. Incubate for 1 hour.

-

Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Quantification of p-Thr3H3:

-

For Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for p-Thr3H3. Use an antibody for total Histone H3 or a housekeeping protein as a loading control.

-

For High-Content Imaging: Fix, permeabilize, and stain cells with the p-Thr3H3 antibody and a nuclear counterstain (e.g., DAPI).

-

-

Data Analysis: Quantify the p-Thr3H3 signal for each concentration of the inhibitor. Normalize the signal to the loading control or cell number. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the EC₅₀.

Conclusion

This compound is a specific and potent dual inhibitor of Haspin and DYRK2 kinases. Its mechanism of action, centered on the disruption of mitotic progression and proteasome function, has been well-characterized through biochemical and cellular assays. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing LDN-192960 to investigate these fundamental biological pathways and for professionals in the field of drug development exploring related therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]

Unveiling the Dual Kinase Inhibitory Action of LDN-192960 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of LDN-192960 hydrochloride, a potent small molecule inhibitor targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.

Core Function and Mechanism of Action

This compound functions as a dual inhibitor of Haspin kinase and DYRK2.[1][2][3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate groups to their respective substrates.[6][7] This inhibition disrupts critical cellular signaling pathways involved in cell cycle progression and protein stability, making LDN-192960 a valuable tool for cancer research.[3][8][9]

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which ensures accurate chromosome segregation during cell division.[3] By inhibiting Haspin, LDN-192960 disrupts this process, leading to mitotic defects.

DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and is involved in regulating protein stability and cell cycle control.[3] It has been shown to phosphorylate various substrates, including components of the proteasome, which can impact cancer cell proliferation and survival.[8][9] Inhibition of DYRK2 by LDN-192960 can therefore interfere with these oncogenic processes.

Quantitative Inhibitory Profile

This compound exhibits potent inhibitory activity against its primary targets, Haspin and DYRK2, with selectivity over a range of other kinases. The following tables summarize the key quantitative data reported in the literature.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| Haspin | 10 | In vitro TR-FRET assay | [1][2][3][4][5][10] |

| DYRK2 | 48 | In vitro assay | [1][2][3][4][5][10] |

| DYRK2 | 13 | In vitro assay with 50 µM ATP | [6] |

| DYRK2 | 2 | In vitro assay | [2][5] |

| DYRK1A | 100 | In vitro assay | [2][5] |

| DYRK3 | 19 | In vitro assay | [2][5] |

| CLK1 | 210 | In vitro assay | [2][5] |

| PIM1 | 720 | In vitro assay | [2][5][10] |

| TRKB | 720 | In vitro assay | [10] |

| ROS | >91,000 | In vitro assay | [10] |

| HIPK1 | >91,000 | In vitro assay | [10] |

| HIPK2 | >91,000 | In vitro assay | [10] |

| PIM-2 | >91,000 | In vitro assay | [10] |

| Cellular Activity | EC50 (µM) | Cell Line | Assay Details | Reference |

| Inhibition of p-Thr3H3 | 1.17 | HeLa cells overexpressing Haspin | 2-hour treatment | [2][5][11] |

| Inhibition of p-Thr3H3 | 0.02 | HeLa cells synchronized in mitosis | 1-hour incubation with nocodazole and MG132 | [2][11] |

Signaling Pathways Modulated by LDN-192960

The inhibitory action of LDN-192960 disrupts key signaling events downstream of Haspin and DYRK2.

Figure 1: Inhibition of the Haspin signaling pathway by LDN-192960 leads to mitotic defects.

Figure 2: LDN-192960 inhibits DYRK2, impacting protein stability and translation, and reducing cancer cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of LDN-192960's function.

In Vitro TR-FRET Haspin Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against Haspin kinase.[1]

Materials:

-

50 mM Tris, pH 7.5

-

5 mM MgCl2

-

1 mM DTT

-

0.01% Brij-35

-

Proxiplate 384 Plus white assay plates

-

MBP-Haspin (0.17 nM)

-

Biotinylated H3(1-21) peptide (0.33 µM)

-

ATP (400 µM)

-

LDN-192960 (or other test compounds)

-

50 mM EDTA

-

Europium labeled anti-Histone H3T3ph antibody (2 nM)

-

Streptavidin-APC (40 nM)

Procedure:

-

Add 2 µL of the test compound solution to the assay plate.

-

Add 3 µL of a solution containing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).

-

Incubate the reaction for 10 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of a solution containing 50 mM EDTA, 2 nM Europium labeled anti-Histone H3T3ph antibody, and 40 nM Streptavidin-APC.

-

Incubate for two hours at room temperature.

-

Perform TR-FRET measurements.

Figure 3: Workflow for the in vitro TR-FRET Haspin kinase assay.

Cellular Assay for Histone H3 Phosphorylation

This experiment assesses the ability of LDN-192960 to inhibit Haspin activity within a cellular context by measuring the levels of phosphorylated Histone H3.[2][11]

Materials:

-

HeLa cells (either overexpressing Haspin or synchronized in mitosis)

-

Cell culture medium and reagents

-

LDN-192960

-

Nocodazole and MG132 (for mitotic synchronization)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-p-Thr3H3, anti-total Histone H3)

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells under standard conditions.

-

For overexpression experiments, transfect cells with a Haspin expression vector.

-

For mitotic synchronization, treat cells with nocodazole and MG132.

-

Treat cells with varying concentrations of LDN-192960 for the desired duration (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash cells with PBS and lyse them in an appropriate lysis buffer.

-

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against p-Thr3H3 and total Histone H3 (as a loading control).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative levels of p-Thr3H3 and calculate the EC50 value for LDN-192960.

-

Conclusion

This compound is a potent and valuable research tool for investigating the cellular functions of Haspin and DYRK2. Its dual inhibitory activity provides a unique opportunity to probe the interconnected roles of these kinases in cell cycle regulation and cancer biology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

LDN-192960 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent, cell-permeable small molecule inhibitor of Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2). By targeting these kinases, this compound disrupts critical cellular processes, including mitosis and cell cycle regulation, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supplemented with experimental protocols and pathway diagrams to support further investigation.

Chemical Structure and Properties

This compound is the dihydrochloride salt of 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine. Its chemical structure is characterized by a dimethoxyacridine core linked to a propanamine side chain via a thioether bond.

| Property | Value | Reference |

| IUPAC Name | 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine dihydrochloride | [1] |

| CAS Number | 2309172-48-1 (hydrochloride); 184582-62-5 (free base) | [1][2] |

| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂S | [3] |

| Molecular Weight | 401.35 g/mol | [1] |

| Appearance | Yellow Solid | [4] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | DMSO | [1] |

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of two key protein kinases: Haspin and DYRK2.

Inhibition of Haspin Kinase

Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[5] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome alignment and segregation.[6][7] The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint (SAC).[6][7]

Inhibition of Haspin by LDN-192960 prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC from the centromeres.[6][7] This disruption of CPC function results in chromosome misalignment, override of the spindle assembly checkpoint, and ultimately, mitotic arrest and cell death.[6][7][8]

Inhibition of DYRK2 Kinase

DYRK2 is a dual-specificity kinase involved in various cellular processes, including cell cycle regulation, DNA damage response, and proteasome function. LDN-192960 inhibits DYRK2, impacting multiple downstream pathways.

-

Cell Cycle Control: DYRK2 is known to phosphorylate and promote the degradation of key cell cycle proteins such as c-Myc and c-Jun.[9] Inhibition of DYRK2 can lead to the stabilization of these proteins, affecting cell cycle progression.

-

DNA Damage Response: DYRK2 can phosphorylate the tumor suppressor protein p53 at serine 46, a critical step for inducing apoptosis in response to DNA damage.[9] By inhibiting DYRK2, LDN-192960 may modulate the p53-mediated apoptotic response.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of Haspin and DYRK2, with IC₅₀ values in the nanomolar range. It exhibits selectivity for these kinases over a panel of other kinases.

| Kinase Target | IC₅₀ (nM) | Reference |

| Haspin | 10 | [10] |

| DYRK2 | 48 | [10] |

| DYRK1A | 100 | [10] |

| DYRK3 | 19 | [10] |

| CLK1 | 210 | [10] |

| PIM1 | 720 | [10] |

In cell-based assays, LDN-192960 demonstrates the classical Haspin inhibition phenotype by reducing the levels of phosphorylated histone H3 at threonine 3 (p-Thr3H3) in HeLa cells.[10]

| Cell-based Assay | EC₅₀ (µM) | Cell Line | Conditions | Reference |

| Reduction of p-Thr3H3 | 1.17 | HeLa (overexpressing Haspin) | 2 hours treatment | [10] |

Experimental Protocols

The following are representative protocols for investigating the effects of this compound. These may require optimization for specific experimental conditions and cell lines.

In Vitro Kinase Assay (General Protocol)

This protocol is a general guideline for assessing the inhibitory activity of LDN-192960 against a target kinase.

Materials:

-

Recombinant Haspin or DYRK2 kinase

-

Kinase-specific substrate (e.g., Histone H3 for Haspin)

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

EDTA solution

-

Detection reagents (e.g., phospho-specific antibodies)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the kinase and its substrate to each well.

-

Add the diluted LDN-192960 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA solution.

-

Detect the level of substrate phosphorylation using an appropriate method, such as Western blotting with a phospho-specific antibody or a luminescence-based kinase assay kit.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of LDN-192960.

Cell-Based Assay for p-Thr3H3 Levels (HeLa Cells)

This protocol describes how to measure the effect of LDN-192960 on the phosphorylation of Histone H3 in a cellular context.[10]

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody: anti-phospho-Histone H3 (Thr3)

-

Primary antibody: anti-total-Histone H3 (loading control)

-

Secondary antibody (HRP-conjugated)

-

ECL detection reagents

Procedure:

-

Seed HeLa cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 2 hours). Include a DMSO-treated well as a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blotting with the cell lysates.

-

Probe the membrane with primary antibodies against p-Thr3H3 and total Histone H3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL detection system.

-

Quantify the band intensities and normalize the p-Thr3H3 signal to the total Histone H3 signal.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-192960 in a mouse xenograft model.[11]

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Cancer cell line of interest

-

This compound formulation for in vivo administration

-

Vehicle control solution

Procedure:

-

Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, the IUPAC name, 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine dihydrochloride, indicates the key structural components. The synthesis would likely involve the formation of a thioether linkage between a 9-substituted-2,7-dimethoxyacridine and 3-aminopropanethiol, followed by conversion to the dihydrochloride salt.

Conclusion

This compound is a valuable chemical probe for studying the roles of Haspin and DYRK2 kinases in cellular processes. Its potent inhibitory activity and demonstrated effects on mitosis and cell cycle regulation underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The information and protocols provided in this guide are intended to facilitate further research into the biological functions and therapeutic applications of this promising small molecule inhibitor.

References

- 1. 184582-62-5|3-((2,7-Dimethoxyacridin-9-yl)thio)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. [PDF] A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B | Semantic Scholar [semanticscholar.org]

- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 184582-62-5: 3-(2,7-dimethoxyacridin-9-ylthio)propan-1… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B [dspace.mit.edu]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

LDN-192960 Hydrochloride: A Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-192960 hydrochloride is a potent small molecule inhibitor that demonstrates significant activity against two distinct protein kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] This dual inhibitory action makes it a valuable tool for investigating the cellular roles of these kinases and a potential starting point for the development of therapeutic agents, particularly in oncology.[3] Haspin kinase is a crucial regulator of mitosis through its phosphorylation of histone H3 at threonine 3 (H3T3ph), a key step in ensuring proper chromosome alignment and segregation.[3][4] DYRK2 is implicated in a variety of cellular processes, including cell cycle control, protein stability, and DNA damage response.[5][6] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways of its targets, and detailed experimental protocols for its characterization.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to assess its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Haspin | 10 | [1][2] |

| DYRK2 | 48 | [1][2] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| CLK1 | 0.21 | [1] |

| DYRK1A | 0.10 | [1] |

| DYRK3 | 0.019 | [1] |

| PIM1 | 0.72 | [1] |

| TRKB | 0.72 | [7] |

| ROS | >10 | [7] |

| HIPK1 | >10 | [7] |

| HIPK2 | >10 | [7] |

| PIM-2 | >10 | [7] |

Note: A 10 µM concentration of this compound was found to inhibit ten other kinases by ≥90%.[1]

Signaling Pathways

Understanding the signaling contexts of Haspin and DYRK2 is crucial for interpreting the effects of this compound.

Haspin Signaling Pathway in Mitosis

Haspin's primary role is in mitosis, where it phosphorylates histone H3 at threonine 3. This phosphorylation event creates a binding site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for correcting kinetochore-microtubule attachment errors and ensuring accurate chromosome segregation.[8][9]

Caption: Haspin kinase signaling pathway during mitosis.

DYRK2 Signaling Pathways

DYRK2 is a versatile kinase involved in multiple cellular processes. It can act as a regulator of protein stability through the proteasome and is involved in the DNA damage response by phosphorylating p53.[5][6] DYRK2 has also been shown to be part of an E3 ubiquitin ligase complex, further highlighting its role in protein degradation.[5]

References

- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 2. biocare.net [biocare.net]

- 3. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]

- 4. novusbio.com [novusbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]

- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of LDN-192960 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent, dual-inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), two kinases implicated in cell cycle regulation and cancer progression. This technical guide provides a comprehensive overview of the pharmacological profile of LDN-192960, summarizing its inhibitory activity, selectivity, and cellular effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Introduction

Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2) are emerging as critical regulators in various cellular processes, including mitosis and protein stability.[1] Haspin specifically phosphorylates Histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the chromosomal passenger complex and faithful chromosome segregation.[1] The DYRK family of kinases, related to the MAPK family, are involved in cell cycle control and proteasome regulation.[1] Dysregulation of both Haspin and DYRK2 has been linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2] LDN-192960 has been identified as a potent dual inhibitor of both Haspin and DYRK2, demonstrating potential therapeutic utility in treating cancer.[1]

Mechanism of Action

LDN-192960 is an acridine-orange derivative that functions as an ATP-competitive inhibitor of Haspin and DYRK2.[3] Structural studies have shown that LDN-192960 binds to the ATP-binding pocket of DYRK2.[3] This binding is characterized by multiple hydrophobic interactions and a hydrogen bond formed between one of the methoxy groups of LDN-192960 and the main chain amide group of Leu304 in DYRK2.[3] This interaction blocks the kinase activity, thereby inhibiting the phosphorylation of their respective substrates.

Signaling Pathway of Haspin and DYRK2 Inhibition by LDN-192960

Caption: LDN-192960 inhibits Haspin and DYRK2 kinase activity.

Quantitative Data

The inhibitory activity of LDN-192960 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: In Vitro Inhibitory Activity of LDN-192960

| Target | IC50 (nM) | Assay Conditions | Reference |

| Haspin | 10 | In vitro kinase assay | [4][5] |

| DYRK2 | 48 | In vitro kinase assay | [4][5] |

| DYRK2 | 13 | In vitro kinase assay (50 µM ATP) | [3] |

| DYRK1A | 100 | In vitro kinase assay | [5][6] |

| DYRK3 | 19 | In vitro kinase assay | [5][6] |

| CLK1 | 210 | In vitro kinase assay | [5][6] |

| PIM1 | 720 | In vitro kinase assay | [5][7] |

Table 2: Cellular Activity of LDN-192960

| Effect | EC50 (µM) | Cell Line | Conditions | Reference |

| Reduction of p-Thr3H3 levels | 1.17 | HeLa | Overexpressing Haspin, 2-hour treatment | [5][8] |

| Reduction of p-Thr3H3 levels (mitotic) | 0.02 | HeLa | Synchronized in mitosis with nocodazole and MG132, 1-hour incubation | [5][6] |

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the high-throughput screening assay used to identify LDN-192960 as a Haspin inhibitor.[1]

Objective: To determine the in vitro inhibitory activity of LDN-192960 against Haspin kinase.

Materials:

-

MBP-Haspin (Maltose-Binding Protein tagged Haspin)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35

-

Stop Solution: 50 mM EDTA

-

Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody, Streptavidin-APC

-

Proxiplate 384 Plus white assay plates

Procedure:

-

Prepare serial dilutions of LDN-192960 in the assay buffer.

-

Add 2 µL of the compound solutions to the wells of a 384-well plate.

-

Add 3 µL of a solution containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide to each well.[4] The final concentration of the enzyme will be 0.05 nM and the peptide 0.1 µM.[4]

-

Initiate the kinase reaction by adding 5 µL of 400 µM ATP to each well (final concentration of 200 µM).[4]

-

Incubate the reaction mixture for 10 minutes at room temperature.[4]

-

Terminate the reaction by adding 10 µL of Stop Solution.[4]

-

Add 10 µL of detection reagents containing 2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC.[4]

-

Incubate for 2 hours at room temperature.[4]

-

Measure the TR-FRET signal using a suitable plate reader.

-

Calculate the IC50 values from the dose-response curves.

Workflow for In Vitro TR-FRET Kinase Assay

Caption: Workflow of the in vitro TR-FRET kinase assay.

Cellular Assay for Haspin Inhibition

Objective: To determine the cellular potency of LDN-192960 in inhibiting Haspin activity by measuring the levels of phosphorylated Histone H3 at Threonine 3 (p-Thr3H3).

Materials:

-

HeLa cells

-

This compound

-

Nocodazole (for mitotic arrest)

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer

-

Antibodies: anti-p-Thr3H3, loading control (e.g., anti-Actin or anti-Tubulin)

-

Western blot reagents and equipment

Procedure:

-

Seed HeLa cells in appropriate culture plates.

-

For mitotic arrest, treat cells with nocodazole and MG132 for a specified time.

-

Treat the cells with varying concentrations of LDN-192960 for 1-2 hours.[5][6][8]

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Perform Western blotting using anti-p-Thr3H3 and a loading control antibody.

-

Quantify the band intensities and normalize the p-Thr3H3 signal to the loading control.

-

Calculate the EC50 value from the dose-response curve.

Selectivity Profile

LDN-192960 exhibits selectivity for Haspin and DYRK family kinases over a panel of other kinases.[7] At a concentration of 10 µM, it potently inhibits only five kinases with IC50 values below 1 µM: DYRK2, DYRK3, DYRK1A, CLK1, and PIM1.[5][6] It shows significantly less activity against other kinases such as TRKB, ROS, HIPK1, and HIPK2.[7]

In Vivo Studies

In vivo studies have demonstrated the anti-tumor activity of LDN-192960. In a mouse xenograft model of multiple myeloma, administration of LDN-192960 phenocopied the effects of genetic depletion of DYRK2, leading to an alleviation of the disease.[3] Similarly, it has shown efficacy in models of triple-negative breast cancer.[2]

Conclusion

This compound is a valuable research tool for studying the cellular functions of Haspin and DYRK2 kinases. Its potent dual inhibitory activity and demonstrated in vivo efficacy suggest its potential as a therapeutic agent for the treatment of cancers that are dependent on the activity of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of LDN-192960.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Initial Biological Activity of LDN-192960 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent small molecule inhibitor demonstrating significant activity against Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2). This technical guide provides a comprehensive overview of the initial biological activity studies of this compound, detailing its inhibitory profile, mechanism of action, and effects on relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and molecular pharmacology of this compound. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language).

Introduction

LDN-192960 has emerged as a valuable chemical probe for elucidating the cellular functions of Haspin and DYRK2, two kinases implicated in cell cycle regulation and developmental signaling. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment and segregation of chromosomes. DYRK2 is a dual-specificity kinase involved in a variety of cellular processes, including cell growth, development, and the regulation of the Wnt signaling pathway. The dual inhibitory activity of LDN-192960 makes it a compound of interest for investigating the interplay between these two kinases and for exploring its potential in disease contexts such as cancer.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against its primary targets, Haspin and DYRK2, as well as a panel of other kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays and the half-maximal effective concentration (EC50) values from cell-based assays are summarized below.

Table 1: In Vitro Kinase Inhibition Data for LDN-192960

| Kinase Target | IC50 (nM) | Assay Conditions |

| Haspin | 10 | TR-FRET Assay |

| DYRK2 | 48 | Kinase Assay |

| DYRK2 | 2 | - |

| DYRK1A | 100 | - |

| DYRK3 | 19 | - |

| CLK1 | 210 | - |

| PIM1 | 720 | - |

Data compiled from multiple sources.

Table 2: Cell-Based Activity of LDN-192960

| Cell Line | Endpoint Measured | EC50 (µM) | Experimental Conditions |

| HeLa (overexpressing Haspin) | Reduction of p-Thr3H3 levels | 1.17 | 2-hour incubation |

| HeLa (synchronized in mitosis) | Reduction of p-Thr3H3 levels | 0.02 | 1-hour incubation with nocodazole and MG132 |

Data compiled from multiple sources.

Signaling Pathways

This compound exerts its biological effects by modulating the signaling pathways downstream of Haspin and DYRK2.

Haspin Kinase Signaling Pathway

Haspin kinase is a critical regulator of mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3. This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), ensuring its correct localization to the centromeres. The proper functioning of the CPC is essential for accurate chromosome segregation during cell division. Inhibition of Haspin by LDN-192960 disrupts this process, leading to mitotic defects.

DYRK2 and the Wnt Signaling Pathway

DYRK2 has been shown to be a positive regulator of the canonical Wnt signaling pathway. Evidence suggests that DYRK2 promotes Wnt signaling by binding to and enhancing the activity of GSK3 (Glycogen Synthase Kinase 3) towards LRP6 (Low-density lipoprotein receptor-related protein 6), a co-receptor in the Wnt pathway. Phosphorylation of LRP6 is a key step in the activation of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) transcription factors to activate the expression of Wnt target genes. By inhibiting DYRK2, LDN-192960 is predicted to suppress Wnt signaling.

Unveiling the Kinase Targets of LDN-192960 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the kinase targets of LDN-192960 hydrochloride, a potent small molecule inhibitor. This document details the experimental methodologies employed for its target identification, presents quantitative data on its kinase selectivity, and visualizes the key signaling pathways affected.

Executive Summary

This compound has been identified as a potent inhibitor of primarily two kinases: Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-regulated kinase 2).[1][2][3][4] Its inhibitory action against these kinases has implications for cell cycle regulation and cancer therapeutics. This guide serves to consolidate the technical information surrounding the target identification and validation of LDN-192960, providing a valuable resource for researchers in the field of kinase drug discovery.

Target Kinase Identification and Selectivity

The primary kinase targets of this compound were initially identified through high-throughput screening and subsequently validated through a series of biochemical and cellular assays. The inhibitor demonstrates high potency against Haspin and DYRK2, with additional activity against a limited number of other kinases at higher concentrations.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

| Kinase Target | IC50 (nM) | Reference |

| Haspin | 10 | [2][3] |

| DYRK2 | 48 | [2][3] |

| DYRK2 | 2 | [1][5] |

| DYRK3 | 19 | [1][5] |

| DYRK1A | 100 | [1][5] |

| CLK1 | 210 | [1][5] |

| PIM1 | 720 | [1][5] |

Note: Variations in IC50 values can be attributed to different assay conditions and ATP concentrations used in the respective studies.

A broader kinase profiling of LDN-192960 at a concentration of 1 µM was conducted against a panel of 140 kinases, revealing its high selectivity.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the identification and characterization of this compound's kinase targets.

In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is a common method for determining the potency of inhibitors against purified kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against target kinases (e.g., Haspin, DYRK2).

Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and an APC-labeled streptavidin that binds to a biotinylated substrate acts as the FRET acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant kinase (e.g., MBP-Haspin)

-

Biotinylated substrate peptide (e.g., biotinylated H3(1-21) peptide for Haspin)

-

This compound

-

ATP

-

Kinase reaction buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

Stop solution (50 mM EDTA)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (APC)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Add 2 µL of the compound solutions to the wells of a 384-well plate.

-

Add 3 µL of the kinase and biotinylated substrate peptide mixture (e.g., 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide) to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 400 µM ATP, final concentration 200 µM).

-

Incubate the reaction mixture for 10 minutes at room temperature.[3]

-

Terminate the reaction by adding 10 µL of stop solution containing 2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC.[3]

-

Incubate for 2 hours at room temperature to allow for antibody binding.[3]

-

Measure the TR-FRET signal using a plate reader with appropriate filters for europium and APC.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement and Inhibition Assay

Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a biological context and elicit a downstream effect.

Objective: To assess the ability of this compound to inhibit Haspin or DYRK2 activity in cells.

Principle: The inhibition of Haspin kinase in cells can be monitored by measuring the phosphorylation level of its direct substrate, Histone H3 at threonine 3 (p-Thr3-H3). Similarly, the inhibition of DYRK2 can be assessed by the phosphorylation of its downstream targets.

Materials:

-

Human cell lines (e.g., HeLa cells overexpressing Haspin, or HEK293T cells)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-Thr3-H3, anti-total Histone H3, anti-DYRK2)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blotting or immunofluorescence imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 2 hours).[1][5]

-

For mitotic arrest studies, cells can be co-treated with agents like nocodazole and MG132.[7]

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target proteins (e.g., p-Thr3-H3 and total H3).

-

Incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence or fluorescence imaging system.

-

-

Alternatively, perform immunofluorescence:

-

Fix and permeabilize the treated cells.

-

Incubate with the primary antibody against the phosphorylated target.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

-

Quantify the band intensities (Western blot) or fluorescence intensity (immunofluorescence) to determine the dose-dependent effect of LDN-192960 on target phosphorylation. The EC50 value, the concentration at which 50% of the maximal effect is observed, can then be calculated. In HeLa cells overexpressing Haspin, this compound reduced the levels of p-Thr3H3 with an EC50 of 1.17 µM.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow for its target identification.

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Caption: Simplified DYRK2 Signaling Pathways in Cancer.

Caption: General Workflow for Kinase Target Identification.

Conclusion

This compound is a potent and selective dual inhibitor of Haspin and DYRK2 kinases. The experimental methodologies outlined in this guide, including in vitro kinase assays and cell-based target validation, have been instrumental in elucidating its mechanism of action. The inhibition of these key kinases involved in mitotic progression and cell cycle control underscores the therapeutic potential of LDN-192960, particularly in the context of oncology. This technical guide provides a foundational resource for further research and development of LDN-192960 and other kinase inhibitors.

References

- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Role of LDN-192960 Hydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent, small-molecule dual inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] Emerging preclinical evidence highlights its potential as a therapeutic agent in various cancer types, primarily through the disruption of critical cellular processes such as mitotic progression and proteostasis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound in the context of cancer research.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies that target the intricate signaling networks governing tumor cell proliferation and survival. This compound has garnered interest in the oncology research community due to its unique dual-inhibitory action against two key kinases, Haspin and DYRK2, which are implicated in cancer cell cycle regulation and survival. This document serves as a technical resource for researchers, summarizing the current understanding of this compound and providing detailed experimental frameworks for its investigation.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting two serine/threonine kinases:

-

Haspin Kinase: Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures accurate chromosome segregation.[1] Inhibition of Haspin by LDN-192960 disrupts this process, leading to mitotic defects and potentially, cell death in rapidly dividing cancer cells.

-

Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2): DYRK2 is involved in regulating protein stability and cell cycle progression.[1] There is a growing interest in the role of the DYRK family of kinases in cancer as they can act as regulators of protein stability during the cell cycle and regulate the activity of the proteasome.[1] By inhibiting DYRK2, LDN-192960 can disrupt proteostasis, leading to the accumulation of misfolded proteins and induction of apoptosis, particularly in cancers that are highly dependent on the proteasome for survival, such as multiple myeloma and triple-negative breast cancer.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases.

| Target | IC50 (nM) | Notes |

| Haspin | 10 | Cell-free assay.[2] |

| DYRK2 | 48 | Cell-free assay.[2] |

| DYRK2 | 2 | In a separate study.[4][5] |

| DYRK1A | 100 | [4][5] |

| DYRK3 | 19 | [4][5] |

| CLK1 | 210 | [4][5] |

| PIM1 | 720 | [4][5] |

| TRKB, ROS, HIPK1, HIPK2, PIM-2 | 720 - 91,000 | [6] |

Table 1: In Vitro Kinase Inhibition Profile of this compound.

| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Type |

| HeLa | Cervical Cancer | 1.17 (EC50) | p-Thr3H3 reduction (Haspin overexpression)[4][5] |

| HeLa | Cervical Cancer | 0.02 (EC50) | p-Thr3H3 reduction (mitotic synchronization)[4][5] |

| PC-3 | Prostate Cancer | 12.59 (GI50) | CCK8 assay (72 hrs)[4] |

| HT-22 | Mouse Hippocampal Neuronal | - | MTS assay (48 hrs) - showed cytotoxicity[4] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines.

Signaling Pathways

The inhibitory action of this compound perturbs key signaling pathways integral to cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a method used to identify LDN-192960 as a potent Haspin inhibitor.[1]

Objective: To determine the in vitro inhibitory activity of this compound against Haspin or DYRK2.

Materials:

-

This compound

-

Recombinant MBP-Haspin or active DYRK2 enzyme

-

Biotinylated H3(1-21) peptide (for Haspin) or a suitable DYRK2 substrate

-

ATP

-

Kinase buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

Proxiplate 384 Plus white assay plates

-

EDTA

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-APC

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2 µL of the compound solutions.

-

Add 3 µL of the kinase/substrate mixture (e.g., 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide) to each well.

-

Initiate the kinase reaction by adding 5 µL of 400 µM ATP (final concentration 200 µM).

-

Incubate the reaction for 10 minutes at room temperature.[2]

-

Terminate the reaction by adding 10 µL of 50 mM EDTA.[2]

-

Add 2 nM Europium-labeled anti-phospho-substrate antibody and 40 nM Streptavidin-APC.[2]

-

Incubate for 2 hours at room temperature.[2]

-

Measure the TR-FRET signal using a plate reader.

-

Calculate IC50 values using appropriate software.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., neuroblastoma lines SKNBE, KELLY, SKNAS, SKNFI; TNBC lines MDA-MB-231, MDA-MB-468; multiple myeloma lines MM.1S, RPMI8226.BR)

-

This compound

-

Appropriate cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[7][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine GI50/IC50 values.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Example Model: Multiple Myeloma (MM.1S) Xenograft

Materials:

-

MM.1S human multiple myeloma cells

-

Immunocompromised mice (e.g., J:NU nude mice)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Inject MM.1S cells subcutaneously into the flank of the mice.[9]

-

Monitor the mice for tumor formation.

-

Once palpable tumors are established (e.g., 16 days post-injection), randomize the mice into treatment and control groups.[9]

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection three times a week.[9]

-

Measure tumor volume twice a week using calipers.[9]

-

Monitor animal weight and overall health.

-

At the end of the study (e.g., 42 days post-injection), euthanize the mice and resect the tumors for weight measurement and further analysis (e.g., proteasome activity assay).[9]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. promega.com [promega.com]

- 8. OUH - Protocols [ous-research.no]

- 9. researchgate.net [researchgate.net]

LDN-192960 Hydrochloride: A Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 is a potent small molecule inhibitor targeting two distinct classes of protein kinases: Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). Its ability to modulate the activity of these kinases, which are implicated in critical cellular processes such as cell cycle control and proteasome function, has made it a valuable tool for cancer research and drug discovery. This technical guide provides a comprehensive overview of LDN-192960 hydrochloride, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols.

Chemical Identity and Properties

This compound is the salt form of the active inhibitor, facilitating its solubility and use in experimental settings. It is crucial to distinguish between the hydrochloride salt and the free base, as they may have different CAS numbers and molecular weights.

| Chemical Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2309172-48-1[1] |

| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂S[2] |

| Molecular Weight | 401.35 g/mol [3] |

| IUPAC Name | 3-[(2,7-dimethoxyacridin-9-yl)sulfanyl]propan-1-amine;dihydrochloride |

| InChI | InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |

| InChIKey | FNHCUCJBABESJB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2SCCCN)OC.Cl.Cl |

| Synonyms | LDN-192960 HCl, LDN 192960 |

Mechanism of Action and Biological Activity

LDN-192960 functions as a dual inhibitor of Haspin and DYRK2 kinases, binding to the ATP-binding pocket of these enzymes.[4] This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival.

Inhibition of Haspin Kinase

Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is a key signal for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which ensures proper chromosome segregation.[3] By inhibiting Haspin, LDN-192960 prevents H3T3 phosphorylation, leading to defects in chromosome alignment and mitotic arrest.[2]

Inhibition of DYRK2 Kinase

DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and is involved in regulating cell cycle progression, proteasome function, and cellular stress responses.[5] DYRK2 can phosphorylate the 26S proteasome, enhancing its activity.[5] Inhibition of DYRK2 by LDN-192960 can therefore perturb proteasome-dependent processes, which are often dysregulated in cancer cells.[4][5]

Quantitative Inhibitory Data

LDN-192960 exhibits potent inhibitory activity against its primary targets, with selectivity over other kinases. The half-maximal inhibitory concentration (IC₅₀) and cellular half-maximal effective concentration (EC₅₀) values are critical metrics for evaluating its potency and cellular activity.

| Target Kinase | Assay Type | IC₅₀ (nM) | EC₅₀ (µM) | Cell Line | Notes |

| Haspin | In vitro kinase assay | 10[6][7][8] | |||

| DYRK2 | In vitro kinase assay | 48[6][7][8] | |||

| DYRK2 | In vitro kinase assay | 13[4] | at 50 µM ATP | ||

| Haspin | Cell-based assay (p-Thr3H3 levels) | 1.17[2] | HeLa (overexpressing Haspin) | 2-hour treatment | |

| Haspin | Cell-based assay (p-Thr3H3 levels) | 0.02[2] | HeLa (mitotic synchronized) | 1-hour treatment with nocodazole and MG132 | |

| CLK1 | In vitro kinase assay | 210[2] | |||

| DYRK1A | In vitro kinase assay | 100[2] | |||

| DYRK3 | In vitro kinase assay | 19[2] | |||

| PIM1 | In vitro kinase assay | 720[2] |

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways affected by LDN-192960 and the experimental workflows to study its effects is essential for a deeper understanding of its application.

Experimental Protocols

In Vitro Kinase Assay (Representative)

This protocol is a representative method for determining the IC₅₀ of LDN-192960 against a target kinase.

Materials:

-

Purified recombinant Haspin or DYRK2 kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate (e.g., biotinylated histone H3 peptide for Haspin)

-

ATP

-

This compound (serial dilutions)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

-

In a 384-well plate, add the kinase and substrate to each well.

-

Add the diluted LDN-192960 or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure kinase activity (e.g., luminescence).

-

Calculate the percentage of inhibition for each concentration of LDN-192960 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phospho-Histone H3 Inhibition in Cells

This protocol outlines a method to assess the cellular activity of LDN-192960 by measuring the inhibition of histone H3 phosphorylation.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Histone H3 (Thr3), anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and boil with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-H3 and total H3.

-

Normalize the phospho-H3 signal to the total H3 signal for each sample.

-

Calculate the percentage of inhibition relative to the untreated control.

-

Conclusion

This compound is a well-characterized dual inhibitor of Haspin and DYRK2 kinases. Its potent and selective activity makes it an invaluable research tool for investigating the cellular roles of these kinases and for exploring their potential as therapeutic targets in diseases such as cancer. The data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize LDN-192960 in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. apexbt.com [apexbt.com]

Methodological & Application

Application Notes for LDN-192960 Hydrochloride: A Dual Inhibitor of Haspin and DYRK2 Kinases

Introduction

LDN-192960 hydrochloride is a potent small molecule inhibitor targeting two distinct protein kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3][4][5] This dual inhibitory activity makes it a valuable tool for investigating the cellular processes regulated by these kinases, including cell cycle progression, chromosome segregation, and protein stability.[4] Its utility extends to cancer research, where both Haspin and DYRK2 have emerged as potential therapeutic targets.[4]

Mechanism of Action

LDN-192960 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[6] By occupying this site, it prevents the transfer of a phosphate group from ATP to substrate proteins, thereby inhibiting the kinase's enzymatic activity.

-

Haspin Kinase Inhibition: Haspin is a serine/threonine kinase crucial for mitosis. It specifically phosphorylates Histone H3 at threonine 3 (H3T3ph).[4] This phosphorylation event is a key step in recruiting the chromosomal passenger complex (CPC) to the centromeres, which ensures proper chromosome alignment and segregation during cell division.[4] Inhibition of Haspin by LDN-192960 leads to a reduction in H3T3ph levels, disrupting CPC localization and potentially leading to mitotic defects.[1]

-

DYRK2 Kinase Inhibition: DYRK2 is a member of the dual-specificity tyrosine phosphorylation-regulated kinase family, which is involved in regulating protein stability and cell cycle control.[4] It has been implicated in the regulation of the 26S proteasome, a critical cellular machine for protein degradation.[6] Inhibition of DYRK2 by LDN-192960 can perturb these processes.

It is important to note that while the initial query mentioned ALK2/3, the available data strongly indicates that LDN-192960 is an inhibitor of Haspin and DYRK2, not ALK2/3. A different compound, LDN-193189, is a known inhibitor of the ALK2/3 signaling pathway.[7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various kinases and its effects in cell-based assays.

| Target/Assay | IC50/EC50 | Cell Line/Conditions |

| Primary Targets | ||

| Haspin | 10 nM | In vitro kinase assay[1][2][3][5] |

| DYRK2 | 48 nM | In vitro kinase assay[1][2][3][5] |

| DYRK2 | 13 nM | In vitro kinase assay (50 µM ATP)[6] |

| DYRK2 | 53 nM | In vitro kinase assay[8] |

| Off-Target Kinases | ||

| CLK1 | 0.21 µM | In vitro kinase assay[1] |

| DYRK1A | 0.10 µM | In vitro kinase assay[1] |

| DYRK3 | 19 nM | In vitro kinase assay[1] |

| PIM1 | 0.72 µM | In vitro kinase assay[1] |

| Cell-Based Assays | ||

| p-Thr3H3 Reduction | 1.17 µM | HeLa cells overexpressing Haspin (2-hour treatment)[1] |

| p-Thr3H3 Reduction | 0.02 µM | Mitotically synchronized HeLa cells (1-hour treatment with nocodazole and MG132)[1][9] |

| Antiproliferative Activity | ||

| CWR22R | 3.032 µM (GI50) | 48-hour incubation, MTS assay[1] |

| PC-3 | 12.59 µM (GI50) | 72-hour incubation, CCK8 assay[1] |

Experimental Protocols

In Vitro TR-FRET Haspin Kinase Assay

This protocol is designed to measure the inhibitory activity of LDN-192960 against Haspin kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

MBP-Haspin (Maltose-Binding Protein tagged Haspin kinase)

-

Biotinylated H3(1-21) peptide substrate

-

This compound

-

ATP

-

Kinase Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35

-

Stop Solution: 50 mM EDTA

-

Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-APC

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of LDN-192960 in kinase buffer.

-

In a 384-well plate, add 2 µL of the compound solutions.

-

Add 3 µL of a mix containing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in kinase buffer to each well.[2]

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).[2]

-

Incubate the plate for 10 minutes at room temperature.[2]

-

Stop the reaction by adding 10 µL of Stop Solution.[2]

-

Add 10 µL of detection reagents containing Europium-labeled anti-Histone H3T3ph antibody (final concentration 2 nM) and Streptavidin-APC (final concentration 40 nM).[2]

-

Incubate for 2 hours at room temperature.[2]

-

Measure the TR-FRET signal using a suitable plate reader.

Cell-Based Assay for Haspin Inhibition (p-Thr3H3 Reduction)

This protocol assesses the cellular activity of LDN-192960 by measuring the reduction of phosphorylated Histone H3 at Threonine 3 in HeLa cells.

Materials:

-

HeLa cells

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Nocodazole and MG132 (for mitotic synchronization)

-

Lysis buffer

-

Antibodies: primary antibody against p-Thr3H3, secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Seed HeLa cells in appropriate culture plates and allow them to adhere.

-

For mitotic synchronization, treat cells with nocodazole and MG132.[1][9]

-

Treat the cells with varying concentrations of LDN-192960 (e.g., 0-5 µM) for a specified duration (e.g., 1-2 hours).[1][9]

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against p-Thr3H3.

-

Incubate with a suitable secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Quantify the band intensities to determine the EC50 value.

Visualizations

Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-192960.